N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked to a butanamide chain and a 4-butylphenyl substituent. The triazolo-pyridine moiety is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in modulating kinase activity or neurotransmitter receptors .
Properties
Molecular Formula |
C20H24N4O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H24N4O/c1-2-3-7-16-11-13-17(14-12-16)21-20(25)10-6-9-19-23-22-18-8-4-5-15-24(18)19/h4-5,8,11-15H,2-3,6-7,9-10H2,1H3,(H,21,25) |
InChI Key |
MVDOCLBTHNVKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Butanamide Linker: The final step involves the coupling of the triazolopyridine core with the butylphenyl group through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazolopyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic uses.
Medicine
The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazolopyridine moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
a) Triazolo-Pyridazine Derivatives
The compound 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide () shares a triazolo-fused heterocycle but replaces pyridine with pyridazine.
b) Pyrazolo-Pyrimidine Derivatives
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () features a pyrazolo-pyrimidine core. This system’s expanded π-conjugation improves affinity for ATP-binding pockets (e.g., in kinases), as evidenced by its mass (589.1 Da) and melting point (175–178°C) . In contrast, the triazolo-pyridine core in the target compound may offer better metabolic stability due to reduced susceptibility to oxidative metabolism.
c) Pyrrolo-Triazolo-Pyrazine Derivatives
Compounds like 3-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)benzonitrile () incorporate a pyrrolo-triazolo-pyrazine system. The fused pyrrole ring introduces conformational rigidity, which may enhance selectivity for helical targets (e.g., JAK2 inhibitors).
Substituent Effects
Key Observations :
- The target compound’s 4-butylphenyl group confers higher lipophilicity than the thiazol-pyridinyl group in , favoring passive diffusion across membranes but possibly reducing aqueous solubility.
- Fluorine atoms in improve metabolic stability and target affinity via electronegative effects, a feature absent in the target compound .
- Amide vs. Sulfonamide Linkers : The target’s amide group may engage in stronger hydrogen bonding than sulfonamides, but sulfonamides (as in ) often exhibit better pharmacokinetic profiles due to reduced renal clearance .
Research Findings and Implications
While direct comparative studies are scarce, structural analysis suggests:
Target Selectivity : The triazolo-pyridine core may offer a balance between affinity and metabolic stability compared to bulkier systems like pyrrolo-triazolo-pyrazine .
Solubility-Lipophilicity Trade-off : The butylphenyl group’s hydrophobicity could necessitate formulation optimization for in vivo efficacy, unlike the more polar derivative .
Synthetic Feasibility : The absence of stereocenters (cf. ’s cyclopentyl derivatives) simplifies synthesis and scalability for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
